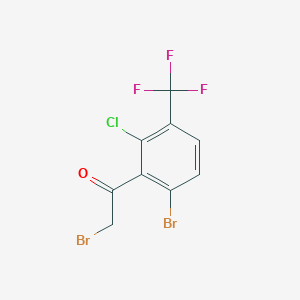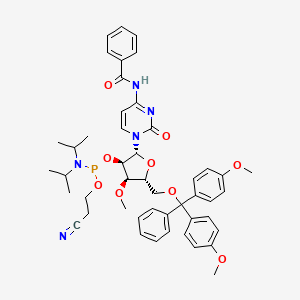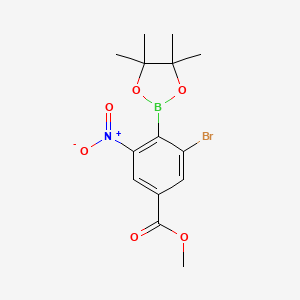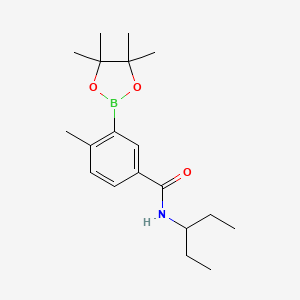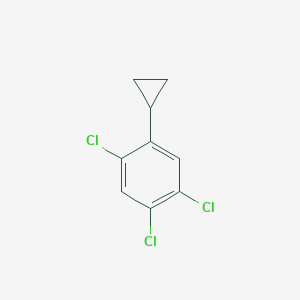
tert-Butyl (4-(4-hydroxy-1H-pyrazol-1-yl)butyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4-(4-hydroxy-1H-pyrazol-1-yl)butyl)carbamate is a chemical compound with the molecular formula C13H21N3O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound features a tert-butyl carbamate group attached to a butyl chain, which is further linked to a hydroxy-pyrazolyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(4-hydroxy-1H-pyrazol-1-yl)butyl)carbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (4-(4-hydroxy-1H-pyrazol-1-yl)butyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyrazolyl group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.
Major Products
Major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrazolyl compounds.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (4-(4-hydroxy-1H-pyrazol-1-yl)butyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (4-(4-hydroxy-1H-pyrazol-1-yl)butyl)carbamate involves its interaction with specific molecular targets. The hydroxy-pyrazolyl moiety can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective groups but lacking the pyrazolyl moiety.
tert-Butyl-4-hydroxypiperidine-1-carboxylate: An intermediate in the synthesis of the target compound.
tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: A related compound used in similar synthetic applications
Uniqueness
tert-Butyl (4-(4-hydroxy-1H-pyrazol-1-yl)butyl)carbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the hydroxy-pyrazolyl and tert-butyl carbamate groups allows for diverse applications in various fields.
Eigenschaften
Molekularformel |
C12H21N3O3 |
|---|---|
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
tert-butyl N-[4-(4-hydroxypyrazol-1-yl)butyl]carbamate |
InChI |
InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)13-6-4-5-7-15-9-10(16)8-14-15/h8-9,16H,4-7H2,1-3H3,(H,13,17) |
InChI-Schlüssel |
UNVLOAMMLWDECX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCN1C=C(C=N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



